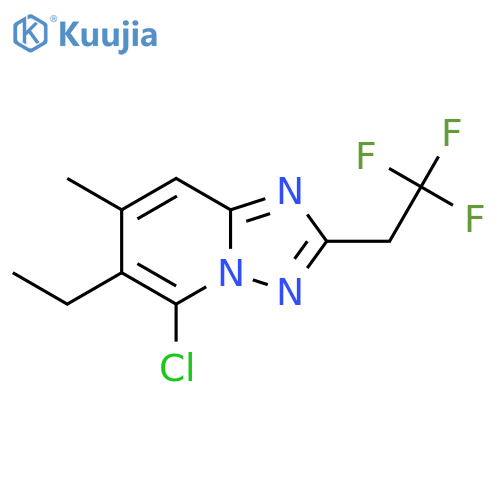Cas no 2137958-60-0 (5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

2137958-60-0 structure
商品名:5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine
- 5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
- EN300-1078241
- 2137958-60-0
-
- インチ: 1S/C11H11ClF3N3/c1-3-7-6(2)4-9-16-8(5-11(13,14)15)17-18(9)10(7)12/h4H,3,5H2,1-2H3
- InChIKey: AFIURFPHUOUXRG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC)C(C)=CC2=NC(CC(F)(F)F)=NN21
計算された属性
- せいみつぶんしりょう: 277.0593595g/mol
- どういたいしつりょう: 277.0593595g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1078241-0.05g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1078241-0.25g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1078241-2.5g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1078241-5g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 5g |
$2152.0 | 2023-10-28 | |
| Enamine | EN300-1078241-10.0g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1078241-1.0g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1078241-5.0g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1078241-0.1g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1078241-1g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1078241-10g |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2137958-60-0 | 95% | 10g |
$3191.0 | 2023-10-28 |
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 関連文献
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
5. Water
2137958-60-0 (5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
